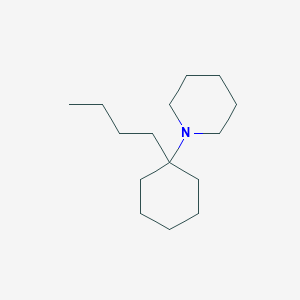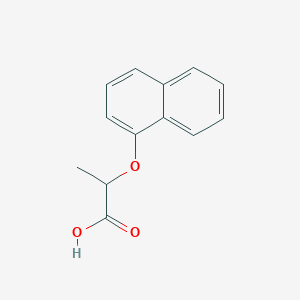
Propanoic acid, 2-(1-naphthalenyloxy)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives often involves strategies such as the Mannich reaction, Pd-catalyzed reactions, and other catalytic processes. For instance, a series of 2-substituted aminomethyloxy naphthalenes and butanoic acids have been synthesized using the Mannich reaction, showcasing the versatility of synthetic methods in modifying the naphthalene structure for various applications (Tandon, Singh, & Goswamy, 2004). Furthermore, a practical synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid highlights the application of Pd-catalyzed carbonylation and other steps in creating naphthalene-based compounds (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
The molecular structure of propanoic acid, 2-(1-naphthalenyloxy)-, and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies have revealed that the arrangement of the naphthalene and propanoic acid moieties can significantly influence the compound's properties and reactivity. For example, the molecular structure and packing of certain naphthalene derivatives have been elucidated through crystallography, showing the importance of molecular conformation in determining the compound's physical and chemical characteristics (Ichikawa et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of propanoic acid, 2-(1-naphthalenyloxy)-, includes its participation in various chemical reactions, forming a basis for its utility in synthesis and modification. The compound and its derivatives are involved in reactions such as cycloadditions, condensations, and others, which are essential for the creation of complex molecules and materials. The stereochemistry and reactivity of these compounds are influenced by their unique structural features (Sato et al., 1987).
Physical Properties Analysis
The physical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in pharmaceuticals, materials science, and as a chemical intermediate. The study of crystal conformations and molecular packing provides insights into the physical characteristics of naphthalene derivatives, highlighting the role of aromatic CH⋯π interactions in their crystallization (Ichikawa et al., 2010).
Chemical Properties Analysis
The chemical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as acidity, reactivity with various chemical agents, and its behavior in chemical synthesis, are critical for its application in different fields. The compound's ability to undergo specific reactions, including condensation reactions and its involvement in the synthesis of complex molecules, demonstrates its utility as a versatile chemical building block (Bergmann & Agranat, 1971).
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation : 3-(Naphthalen-1-ylamino)propanoic acid, a derivative of Propanoic acid, 2-(1-naphthalenyloxy)-, is used for the fluorescence derivatisation of amino acids. This process results in amino acid derivatives that are strongly fluorescent and useful in biological assays (Frade et al., 2007).
Chemical Constituents in Traditional Medicine : In a study on Ephedra sinica, a traditional Chinese herbal medicine, derivatives similar to Propanoic acid, 2-(1-naphthalenyloxy)- were identified as part of its chemical constituents (Zhao et al., 2009).
Potential Hypotensive Agents : Derivatives of Propanoic acid, 2-(1-naphthalenyloxy)- have been synthesized and tested for their hypotensive activity, showing potential as hypotensive agents (Tandon et al., 2004).
Photophysical Behavior in Biological Systems : The photophysical behavior of derivatives of Propanoic acid, 2-(1-naphthalenyloxy)- has been examined, particularly their fluorescence properties in various solvents, which is significant in peptide and protein studies (Moreno Cerezo et al., 2001).
Single-Molecule-Magnetism and Blue-Emitting Properties : A study demonstrated the use of a derivative of Propanoic acid, 2-(1-naphthalenyloxy)- in creating a heptanuclear cluster with single-molecule-magnetism behavior and blue-emitting properties (Canaj et al., 2012).
Metabolism in Biological Organisms : Research on the metabolism of similar compounds in rabbits has provided insights into the biotransformation and enantioselective formation of metabolites (Matsumoto et al., 1995).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVXDDWEGVLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884520 | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-(1-naphthalenyloxy)- | |
CAS RN |
13949-67-2 | |
| Record name | 2-(1-Naphthalenyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13949-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthyloxy)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013949672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13949-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-1-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-NAPHTHYLOXY)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W99RR6EEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



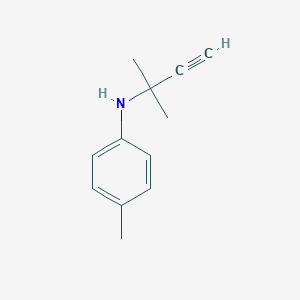

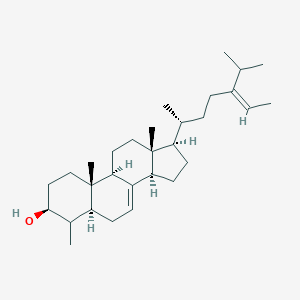
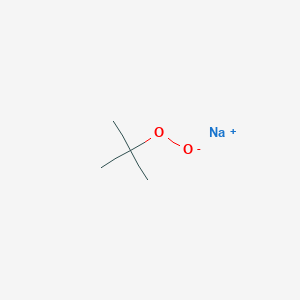

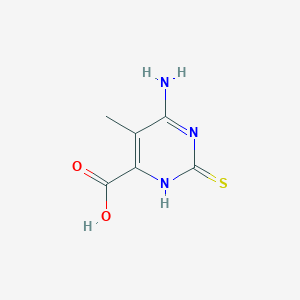
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
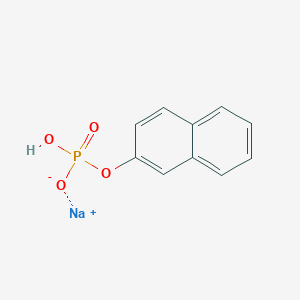
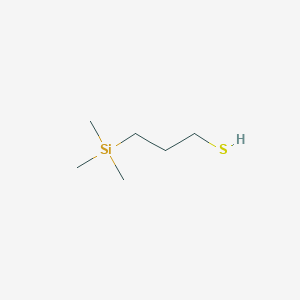
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

